Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
Overview
Description
Scientific Research Applications
Enzyme Inhibition Studies
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid and its derivatives have been investigated for their role in inhibiting microbial enzymes. For instance, fluorinated phenylcyclopropylamines, which include derivatives of trans-2-fluoro-1-methylcyclopropanecarboxylic acid, have been studied for their inhibitory effects on microbial tyramine oxidase. These compounds have been shown to act as competitive inhibitors of this enzyme, with the nature of para-substituents in the trans-isomer influencing inhibitory potency (Rosen et al., 2004).
Cancer Research
In the field of cancer research, derivatives of trans-2-fluoro-1-methylcyclopropanecarboxylic acid have been utilized in the study of prostate cancer. Specifically, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC) is an amino acid PET tracer that has shown promise for visualizing prostate cancer. Research has focused on understanding the transport mechanism of anti–18F-FACBC in prostate cancer cells and its potential in diagnostic imaging (Okudaira et al., 2011).
Synthesis and Chemical Properties
The compound and its derivatives have been subjects of research in chemical synthesis and physical-chemical properties. Studies have been conducted on the novel stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid, demonstrating the methodological advancements in the synthesis of fluorine-containing cyclopropanes (Toyota et al., 1996). Additionally, research has explored the physical and chemical properties of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, providing insights into their behavior and potential applications in various scientific fields (Chernykh et al., 2016).
Drug Discovery and Development
In drug discovery and development, the structural features of trans-2-fluoro-1-methylcyclopropanecarboxylic acid and its analogs have been incorporated into the design of new therapeutic agents. For example, fluorocyclopropyl analogs of cabozantinib, a drug used for thyroid cancer and renal cell carcinoma, have been synthesized to explore the potential benefits of the fluorocyclopropane moiety in drug development (Veliks et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAMTHUZUGCJI-NQXXGFSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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